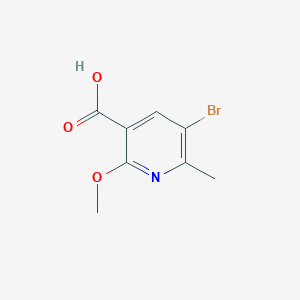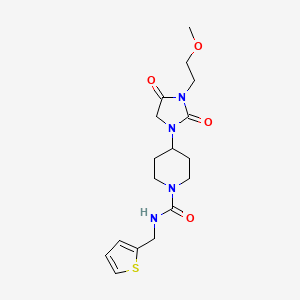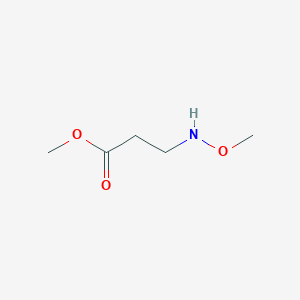![molecular formula C15H10N4OS2 B2440901 N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide CAS No. 1226437-74-6](/img/structure/B2440901.png)
N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-amine” is a compound with the molecular formula C9H7N3S2 and a molecular weight of 221.31 . It appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “7-Methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-amine” consists of a benzene ring fused with two thiazole rings and a methyl group attached to one of the thiazole rings .Scientific Research Applications
Electroluminescence Applications
Benzothiadiazole-based materials, such as the compound , have been used as promising green/yellowish green emitters for electroluminescent applications . The methyl substitution on the benzothiadiazole nucleus has been found to influence the photophysical properties of these materials, making them suitable for use in organic light-emitting diodes (OLEDs) .
Organic Semiconductors
The compound’s structure-property relationship has drawn immense interest due to its potential utility in electronic devices, such as OLEDs, organic photovoltaics (OPVs), organic field effect transistors (OFETs), nonlinear optics (NLO), and sensors .
Systemic Acquired Resistance (SAR) Inducer
The compound has been found to induce systemic acquired resistance (SAR) in plants, providing protection against viral and fungal pathogens . This is particularly useful for crops that cannot be directly controlled with pesticides .
Protection of Zucchini against Viral and Fungal Pathogens
In a specific application, the compound has been used to increase the resistance of zucchini (Cucurbita pepo convar. giromontiina) towards viral infections . It has also been found to reduce infection with powdery mildew, a common fungal pathogen .
Greenhouse Applications
The compound has been tested for use in greenhouse conditions, specifically for tulips . The plant response to treatment with the compound was analyzed, with a focus on growth-immunity phenomena .
Potential Therapeutic Applications
While not directly related to the compound, similar structures containing imidazole have been found to show a broad range of chemical and biological properties . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests potential therapeutic applications for the compound .
Future Directions
The future directions for the study of “N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)picolinamide” could include further investigation into its potential applications, such as its anthelmintic activity . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS2/c1-8-17-9-5-6-10-13(12(9)21-8)22-15(18-10)19-14(20)11-4-2-3-7-16-11/h2-7H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPXSKKCTDZUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2440821.png)


![[3-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2440826.png)






![4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxybenzaldehyde](/img/structure/B2440838.png)
